4-Bromo-2-(4-fluorobenzyl)phenol
Description
4-Bromo-2-(4-fluorobenzyl)phenol is a brominated phenolic compound featuring a 4-fluorobenzyl substituent at the ortho position relative to the hydroxyl group. The bromine atom at the para position and the fluorinated benzyl group likely influence its electronic properties, solubility, and interactions with biological targets, making it a candidate for pharmaceutical or catalytic applications .
Properties
Molecular Formula |
C13H10BrFO |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
4-bromo-2-[(4-fluorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8,16H,7H2 |
InChI Key |
AADKCHWRVDEGOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluorobenzyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction .
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to achieve the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of 4-Bromo-2-(4-fluorobenzyl)phenol often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-fluorobenzyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Bromo-2-(4-fluorobenzyl)phenol can yield corresponding quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
4-Bromo-2-(4-fluorobenzyl)phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-fluorobenzyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The biological and chemical properties of bromophenol derivatives are highly dependent on substituent type and position. Key analogs include:
(a) 4-Bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (Compound I)
- Structure : Schiff base with a morpholine-linked phenyl group.
- This contrasts with its analog 4-bromo-2-(((2-morpholinoethyl)imino)methyl)phenol (Compound II), which showed negligible activity (11 µM), highlighting the critical role of substituent geometry and electronic delocalization .
(b) 4-Bromo-2-((4-chlorophenylimino)methyl)phenol
- Structure : Schiff base with a 4-chlorophenyl group.
- Key Findings : Structural studies reveal an imine bond length (C=N) of ~1.28 Å, slightly longer than in pyridylmethyl analogs (1.27 Å), suggesting weaker π-conjugation. This difference may affect metal-chelation efficiency and stability in coordination complexes .
(c) 4-Bromo-2-(2-hydroxyethyl)phenol
- Structure : Aliphatic hydroxyethyl substituent.
- Key Findings : Primarily serves as a synthetic intermediate. The hydroxyethyl group improves solubility in polar solvents, facilitating further functionalization, but reduces aromatic stacking interactions compared to benzyl derivatives .
(d) 4-Bromo-2-(2-quinolin-2-yl-vinyl)-phenol
- Structure: Extended conjugation via a vinyl-quinoline group.
Physicochemical Properties
- Solubility : Hydroxyethyl and morpholine groups improve aqueous solubility, whereas halogenated aryl groups enhance lipid solubility .
- Stability : Schiff base derivatives are prone to hydrolysis under acidic conditions, whereas alkyl-linked substituents (e.g., hydroxyethyl) offer greater stability .
Biological Activity
4-Bromo-2-(4-fluorobenzyl)phenol is an aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, is being studied for its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 4-Bromo-2-(4-fluorobenzyl)phenol, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H10BrF
- Molecular Weight : Approximately 293.12 g/mol
- Structure : The compound features a phenolic structure with a bromine atom at the 4-position and a fluorobenzyl group at the 2-position.
The biological activity of 4-Bromo-2-(4-fluorobenzyl)phenol is attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Halogen Bonding : The presence of bromine and fluorine allows for halogen bonding, which can enhance binding affinity to target proteins.
Antimicrobial Activity
Research indicates that 4-Bromo-2-(4-fluorobenzyl)phenol exhibits significant antimicrobial properties:
- In Vitro Studies : Preliminary studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined using the microbroth dilution method. Results indicated that the compound had lower MIC values compared to many synthetic antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The anticancer potential of 4-Bromo-2-(4-fluorobenzyl)phenol has also been explored:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. It appears to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
- Mechanistic Insights : The mechanism underlying its anticancer effects may involve the modulation of signaling pathways associated with apoptosis and cell survival, particularly through the inhibition of anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the efficacy of 4-Bromo-2-(4-fluorobenzyl)phenol in various applications:
- Antibacterial Efficacy : A study demonstrated that this compound was effective against multi-drug resistant strains of bacteria, showcasing its potential as a new class of antimicrobial agents .
- Cancer Treatment : Another study reported the use of this compound in combination therapies for enhancing the effectiveness of existing chemotherapeutics in cancer treatment protocols.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
